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Compound of Interest

Compound Name: 3,5-Dichloro-4-fluoropyridine

Cat. No.: B1416180 Get Quote

An In-depth Technical Guide to the Reactivity and Stability of 3,5-Dichloro-4-fluoropyridine

Executive Summary
3,5-Dichloro-4-fluoropyridine is a pivotal heterocyclic building block in modern medicinal

chemistry and drug discovery. Its unique substitution pattern, featuring a highly activated

fluorine atom and two less reactive chlorine atoms on a pyridine scaffold, offers a versatile

platform for synthetic diversification. This guide provides a comprehensive analysis of the

compound's reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr),

and evaluates its chemical and thermal stability. We present the mechanistic underpinnings of

its selective reactivity, detailed experimental protocols, and an exploration of its significance for

researchers in pharmaceutical development. The strategic incorporation of fluorine into drug

candidates can significantly enhance metabolic stability, binding affinity, and overall

pharmacokinetic profiles, making a thorough understanding of fluorinated intermediates like

this one essential.[1][2]

Introduction: A Strategic Intermediate in Drug
Design
The pyridine ring is a privileged scaffold, present in numerous approved pharmaceuticals.

When substituted with halogens, its chemical utility expands dramatically. 3,5-Dichloro-4-
fluoropyridine emerges as a particularly valuable intermediate due to the differential reactivity

of its halogen substituents. The electron-deficient nature of the pyridine ring, amplified by the
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inductive effects of the three halogen atoms, primes the molecule for specific chemical

transformations.

The fluorine atom at the C-4 position is exceptionally labile towards nucleophilic displacement,

serving as a versatile handle for introducing a wide array of functional groups. This

regioselectivity allows chemists to construct complex molecular architectures with high

precision. Furthermore, the strategic use of fluorine in drug design is a well-established

strategy to modulate key drug properties, including lipophilicity and metabolic soft spots,

making fluorinated building blocks indispensable.[1][2] This guide serves as a technical

resource for scientists aiming to leverage the unique chemical properties of 3,5-Dichloro-4-
fluoropyridine in their research and development programs.

Physicochemical and Safety Data
A summary of the key properties of 3,5-Dichloro-4-fluoropyridine is provided below.

Property Value Reference

CAS Number 916791-62-3 [3]

Molecular Formula C₅H₂Cl₂FN [3]

Molecular Weight 165.98 g/mol [3]

Appearance White crystalline powder [4]

Storage Conditions
Inert atmosphere, Store in

freezer, under -20°C
[3]

Safety Profile: This compound is associated with significant hazards. It is harmful if swallowed

or inhaled and causes skin and eye irritation.[3] Like many halogenated heterocyclic

compounds, it may decompose upon heating to produce corrosive and toxic fumes, including

hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[5][6] Appropriate personal protective

equipment (PPE) and engineering controls are mandatory when handling this substance.

Reactivity Profile: A Tale of Three Halogens
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The reactivity of 3,5-Dichloro-4-fluoropyridine is dominated by Nucleophilic Aromatic

Substitution (SNAr). The position of the substituents relative to the ring nitrogen dictates the

susceptibility of each carbon-halogen bond to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The Primary
Reaction Pathway
The C-4 position is highly activated towards nucleophilic attack. This is a consequence of two

primary factors:

Ring Activation: The pyridine nitrogen acts as a powerful electron-withdrawing group,

polarizing the ring and reducing electron density, particularly at the C-2, C-4, and C-6

positions.[7]

Intermediate Stabilization: The reaction proceeds via a two-step addition-elimination

mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.

[8] When the nucleophile attacks the C-4 position, the resulting negative charge is effectively

delocalized across the molecule, including onto the electronegative nitrogen atom, which

provides significant stabilization.

Fluoride is an excellent leaving group in activated SNAr reactions, despite the high strength of

the C-F bond, because its departure restores the highly stable aromatic system. The chlorine

atoms at the C-3 and C-5 positions are significantly less reactive towards SNAr because they

are meta to the ring nitrogen, and attack at these positions does not allow for resonance

stabilization of the negative charge by the heteroatom. This differential reactivity is the

cornerstone of its synthetic utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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